molecular formula C13H22N4S B12541573 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine CAS No. 143118-18-7

3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine

Cat. No.: B12541573
CAS No.: 143118-18-7
M. Wt: 266.41 g/mol
InChI Key: UDONCOMLXHSZTB-UHFFFAOYSA-N
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Description

3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, which imparts unique chemical properties to the molecule .

Biological Activity

3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine is a heterocyclic compound belonging to the class of triazolo-thiadiazines. Its unique structure features a triazole ring fused to a thiadiazine moiety, with a heptyl group and two methyl groups contributing to its chemical reactivity and potential biological activity. The molecular formula of this compound is C11_{11}H16_{16}N4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms .

The structural complexity of this compound allows for various synthetic pathways and interactions with biological targets. Its synthesis can be achieved through several methods involving the reaction of appropriate precursors .

Biological Activity

Research indicates that compounds within the triazolo-thiadiazine class exhibit significant biological activities. Notably:

  • Antitumor Activity : Studies have shown that derivatives of triazolo-thiadiazines possess antineoplastic properties. For instance, compounds related to this compound have been tested against various cancer cell lines including leukemia and solid tumors . The National Cancer Institute has conducted extensive screenings demonstrating the potential of these derivatives as anticancer agents.
  • Antibacterial and Antifungal Properties : Other derivatives in this class have exhibited moderate to good antibacterial and antifungal activities against tested strains . This suggests that this compound may also possess similar bioactivity.

Case Studies

Several studies have focused on the biological activity of triazolo-thiadiazines:

  • Antitumor Efficacy : In one study involving 60 cancer cell lines (including breast and lung cancers), derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and showed promising antitumor activity. The results indicated that modifications to the R group could enhance efficacy against specific cancer types .
  • Synthesis and Testing : A comprehensive synthesis of various substituted triazolo-thiadiazoles demonstrated that structural modifications led to varying degrees of biological activity. For example, replacing certain substituents increased the potency against specific cancer cell lines .

Comparative Analysis

The following table summarizes key findings related to compounds similar to this compound:

Compound NameKey FeaturesBiological Activity
6-Aryl-3-(3-hydroxypropyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazinesContains aryl groups; potential growth regulatorsAntitumor activity against various cancers
6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazinesSubstituted with methoxyphenyl; enhances bioactivityAnticancer properties
5-substituted 4-amino-1H-[1,2,4]-triazole derivativesVariants include different substituents; versatile synthesisAntiviral and antitumor activities

Properties

CAS No.

143118-18-7

Molecular Formula

C13H22N4S

Molecular Weight

266.41 g/mol

IUPAC Name

3-heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C13H22N4S/c1-4-5-6-7-8-9-12-14-15-13-17(12)16-10(2)11(3)18-13/h11H,4-9H2,1-3H3

InChI Key

UDONCOMLXHSZTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN=C2N1N=C(C(S2)C)C

Origin of Product

United States

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